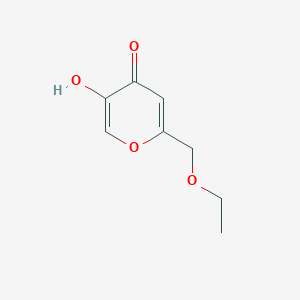

2-Ethoxymethyl-5-hydroxy-gamma-pyrone

Cat. No. B8446049

Key on ui cas rn:

135100-43-5

M. Wt: 170.16 g/mol

InChI Key: GCMPGTUGHASJNO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05102661

Procedure details

60 ml of water was put in a 100 ml-Erlenmeyer flask, and 10.07 g (0.24 mol) of lithium hydroxide monohydrate and then 11.37 g (0.08 mol) of kojic acid were added thereto and dissolved with stirring. While the temperature of the resulting solution was kept at 40 to 45° C., 14.80 g (0.096 mol) of diethyl sulfate was dropwise added thereto over a period of 20 minutes. Afterwards, the whole was stirred for a further 30 minutes at the same temperature and then overnight at room temperature. The pH of the reaction mixture was adjusted to 6.0 by 1N hydrochloric acid. Water was removed from the reaction mixture using an evaporator by distillation under reduced pressure, and the remaining reddish brown viscous liquid was extracted three times each with 70 ml of a hot benzene. The resulting extract was dewatered by adding anhydrous magnesium sulfate thereto, and then filtered. Benzene was removed from the resulting filtrate using an evaporator by distillation under reduced pressure. The remaining yellowish brown viscous liquid was cooled to solidify (Crude yield: 3.67 g (27%), m.p. 68 to 70° C.). The yellowish brown solid was recrystallized three times from di-isopropyl ether using active carbons to obtain a pure white crystal of 2-ethoxymethyl-5-hydroxy-γ-pyrone.

Name

lithium hydroxide monohydrate

Quantity

10.07 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O.[OH-].[Li+].[CH:4]1[C:9](=[O:10])[C:8]([OH:11])=[CH:7][O:6][C:5]=1[CH2:12][OH:13].S(OCC)(O[CH2:18][CH3:19])(=O)=O.Cl>O>[CH3:18][CH2:19][O:13][CH2:12][C:5]1[O:6][CH:7]=[C:8]([OH:11])[C:9](=[O:10])[CH:4]=1 |f:0.1.2|

|

Inputs

Step One

|

Name

|

lithium hydroxide monohydrate

|

|

Quantity

|

10.07 g

|

|

Type

|

reactant

|

|

Smiles

|

O.[OH-].[Li+]

|

Step Two

|

Name

|

|

|

Quantity

|

11.37 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(OC=C(C1=O)O)CO

|

Step Three

|

Name

|

|

|

Quantity

|

14.8 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OCC)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept at 40 to 45° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Afterwards, the whole was stirred for a further 30 minutes at the same temperature

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Water was removed from the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation under reduced pressure

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the remaining reddish brown viscous liquid was extracted three times each with 70 ml of a hot benzene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting extract

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Benzene was removed from the resulting filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation under reduced pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The remaining yellowish brown viscous liquid was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The yellowish brown solid was recrystallized three times from di-isopropyl ether using active carbons

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCOCC1=CC(=O)C(=CO1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |